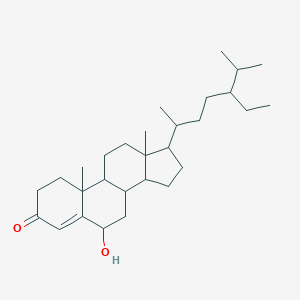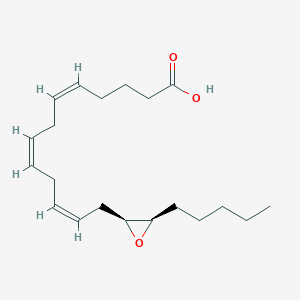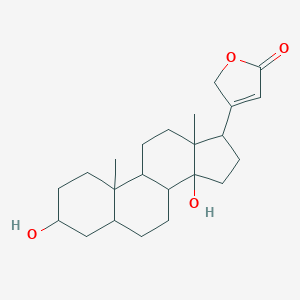
6-Hydroxystigmast-4-en-3-one
Descripción general
Descripción
6-Hydroxystigmast-4-en-3-one is a steroid with the molecular formula C29H48O2 . It has a role as a metabolite and derives from a hydride of a stigmastane . It can be extracted from the herbs of Phaseolus vulgaris and has shown potent cytotoxicity .
Synthesis Analysis
The compound has been successfully isolated from the acetone extract of Dryobalanops oblongifolia stem bark . The structural determination of isolated compounds was carried out on the basis of data analysis of NMR and MS spectra .Molecular Structure Analysis
The molecular structure of 6-Hydroxystigmast-4-en-3-one was determined based on the data analysis of NMR and MS spectra . The compound has 9 defined stereocentres .Chemical Reactions Analysis
The compound was isolated from the acetone extract of Dryobalanops oblongifolia stem bark . It is a metabolite and derives from a hydride of a stigmastane .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 537.4±29.0 °C at 760 mmHg, and an enthalpy of vaporization of 93.6±6.0 kJ/mol . It also has a molar refractivity of 129.3±0.4 cm3, a polar surface area of 37 Å2, and a molar volume of 421.1±5.0 cm3 .Aplicaciones Científicas De Investigación
Antiplasmodial Activity
6-Hydroxystigmast-4-en-3-one has been studied for its antiplasmodial activity . It was isolated from the acetone extract of Dryobalanops oblongifolia stem bark and tested against Plasmodium falciparum 3D7 . The IC50 values of 6-hydroxystigmast-4-en-3-one were found to be 37.29 μg/mL . Although the compound demonstrated mediocre antiplasmodial activity, it still indicates potential for further research in this area .
Organic Synthesis
6α-Hydroxystigmast-4-en-3-one has certain applications in the field of organic synthesis . It can be used as an intermediate or starting material for synthesizing other organic compounds .
Anti-tumor Activity
Although not directly linked to 6-Hydroxystigmast-4-en-3-one, stigmasterol, a related compound, has been found to have anti-tumor properties . It was found in Carthami flos and markedly inhibited tumor promotion in two-stage carcinogenesis experiments . This suggests that 6-Hydroxystigmast-4-en-3-one, being a similar compound, might also have potential anti-tumor properties, but further research is needed to confirm this.
Propiedades
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCBADONFSAAW-ATPUVMSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxystigmast-4-en-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Which plant sources are known to contain 6-hydroxystigmast-4-en-3-one?
A2: This compound has been isolated from the stem bark of Dryobalanops oblongifolia [], the stems of Piper officinarum [], and the whole plants of Munronia delavayi Franch. [] It has also been identified in the stem bark of Artocarpus anisophyllus Miq. []
Q2: What is the reported IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7?
A3: The IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7 is reported to be 37.29 μg/mL. []
Q3: How does the antiplasmodial activity of 6-hydroxystigmast-4-en-3-one compare to other isolated compounds from the same source?
A4: In the study on Dryobalanops oblongifolia, 6-hydroxystigmast-4-en-3-one showed lower antiplasmodial activity (IC50 = 37.29 μg/mL) compared to 3-hydroxystigmast-5-en-7-one (IC50 = 13.34 μg/mL). []
Q4: What structural features of 6-hydroxystigmast-4-en-3-one are important for its antioxidant activity?
A4: While the provided research doesn't directly investigate this, the presence of the hydroxyl group at position 6 is likely significant. This group can participate in radical scavenging mechanisms by donating a hydrogen atom. Further studies would be needed to confirm this and explore other structural features contributing to its antioxidant potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)





